

Synthesis and Crystallization of 4-isopropyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-isopropyl-1H-pyrazole

Cat. No.: B106978

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The synthesis of **4-isopropyl-1H-pyrazole** can be achieved through various established methods for pyrazole synthesis. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.^[6] For the synthesis of **4-isopropyl-1H-pyrazole**, a plausible route is the reaction of 3-isopropyl-2,4-pentanedione with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-isopropyl-1H-pyrazole

- **Reaction Setup:** To a solution of 3-isopropyl-2,4-pentanedione (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add hydrazine hydrate (1.0 mmol).
- **Reaction Conditions:** The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).^[6]
- **Workup and Purification:** Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure **4-isopropyl-1H-pyrazole**.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. For **4-isopropyl-1H-pyrazole**, a solvent system such as ethanol/water or dichloromethane/hexane would be a logical starting point.

Experimental Protocol: Crystallization

- Dissolve the purified **4-isopropyl-1H-pyrazole** in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature.
- Allow the solution to cool slowly to room temperature.
- The vessel is then loosely covered to allow for slow evaporation of the solvent over several days.
- Colorless, block-shaped crystals are typically harvested for X-ray analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

The determination of the crystal structure of **4-isopropyl-1H-pyrazole** would be carried out using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal, including bond lengths, bond angles, and details of intermolecular interactions.^[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal of **4-isopropyl-1H-pyrazole** is selected under a polarizing microscope and mounted on a goniometer head.^[1]
- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations.^[1] X-ray diffraction data are collected using a diffractometer equipped with a Mo K α or Cu K α radiation source.^[8] A series of diffraction images are recorded as the crystal is rotated.^[1]
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis of 4-isopropyl-1H-pyrazole

While the specific crystallographic data for **4-isopropyl-1H-pyrazole** is not publicly available as of this writing, we can predict its likely structural features based on the extensive literature on related pyrazole derivatives.^{[8][9]}

Hypothetical Crystallographic Data

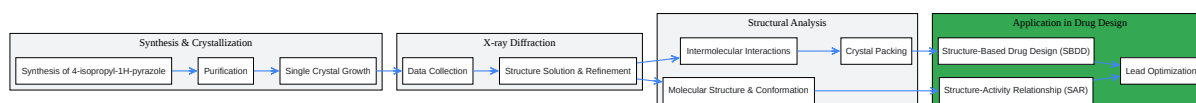
The following table summarizes plausible crystallographic parameters for **4-isopropyl-1H-pyrazole**, based on typical values observed for similar pyrazole derivatives.

| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C ₆ H ₁₀ N ₂ |
| Formula Weight | 110.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~12.0 |
| β (°) | ~105 |
| Volume (Å ³) | ~600 |
| Z | 4 |
| Density (calculated) (g/cm ³) | ~1.22 |
| R-factor (%) | ~4-6 |

Molecular Structure and Conformation

The pyrazole ring is expected to be planar, a characteristic feature of this aromatic heterocyclic system.^[1] The isopropyl group will be attached to the C4 position of the pyrazole ring. The

conformation of the isopropyl group relative to the pyrazole ring will be a key structural feature, influencing crystal packing.



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